Gossypol acetic acid

Übersicht

Beschreibung

Gossypol acetic acid is a polyphenolic aldehyde derived from the seeds, roots, and stems of cotton plants (Gossypium sp.) . Initially recognized for its role as a male contraceptive, this compound has garnered significant attention for its diverse biological activities, including antitumor, antiviral, antioxidant, and antimicrobial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gossypol acetic acid can be synthesized through the recrystallization of gossypol from a mixture of ethyl ether and acetic acid . The process involves dissolving gossypol in ether, followed by the addition of acetic acid to precipitate this compound. The compound can then be further purified by recrystallization from a mixture of ether and light petroleum ether or from a combination of ether, ethanol, and water .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of gossypol from cottonseed oil, followed by chemical modification to obtain the acetic acid derivative . The process is optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Formation and Decomposition Reactions

Gossypol acetic acid is synthesized via hydrolysis of gossypol-aniline complexes. The reaction involves heating the aniline derivative with acetic anhydride, followed by precipitation in ice water, yielding this compound in ~80% yield . Decomposition occurs under aqueous thermal conditions:

-

Boiling with water for 15 minutes regenerates free gossypol (C₃₀H₃₀O₈) via cleavage of the acetic acid moiety .

-

Prolonged heating in aqueous acetic acid leads to partial decomposition, increasing carbon content due to gossypol formation .

Table 1: Key Synthesis and Decomposition Parameters

| Reaction Type | Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Synthesis | Acetic anhydride, 5 g anil, 25°C | 4 g (80%) | |

| Decomposition | Boiling H₂O, 15 min | Gossypol (m.p. 189°C) |

Esterification and Acetylation

This compound undergoes esterification under catalytic conditions. Using a ZS/HMS (zinc stearate/hexagonal mesoporous silica) catalyst, esterification with acetic acid achieves 96.7% conversion under optimized conditions :

-

Catalyst loading : 50% w/w

-

Temperature : 60°C

-

Time : 120 minutes

Table 2: Esterification Optimization

| Parameter | Optimal Value | Conversion Rate | Reference |

|---|---|---|---|

| Catalyst loading | 50% ZS/HMS | 96.7% | |

| Reaction time | 120 min | 96.5% |

Redox Reactions

This compound displays dual pro- and antioxidant behavior:

-

Pro-oxidant activity : Induces lipid peroxidation in biological systems, increasing malondialdehyde (MDA) levels by 2.5-fold in testicular homogenates .

-

Antioxidant activity : Upregulates glutathione peroxidase (GPx) and glutathione reductase (GR) activity by 30–40% , mitigating oxidative stress in retinal pigment epithelial cells .

Key Redox Pathways :

-

NAD(P)H oxidation: Reduces NAD(P)H levels by 45% in testicular cells, indicating electron transfer to reactive oxygen species (ROS) .

-

Fehling’s solution reduction: Rapidly reduces Cu²⁺ to Cu⁺, confirming its aldehyde-mediated redox activity .

Complexation and Stability

This compound forms stable complexes with metals and organic bases:

-

Aniline complexes : React with acetic anhydride to regenerate this compound, avoiding acetylation of gossypol itself .

-

pH-dependent stability : Decomposes in acidic or alkaline conditions, with optimal stability at neutral pH .

Notable Stability Data :

| Condition | Effect | Reference |

|---|---|---|

| pH < 3 | Rapid decomposition | |

| pH 6–8 | Stable for >24 hours |

Reactivity with Functional Groups

-

Phenolic hydroxyls : Resistant to acetylation under standard conditions but form Schiff bases with amines (e.g., aniline) .

-

Aldehyde groups : Participate in condensation reactions but fail to form stable picrates or phenylurethane derivatives .

Failed Reactions :

Biological Redox Interactions

In macrophages (RAW264.7 cells), this compound induces apoptosis via mitochondrial pathways:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Gossypol acetic acid has been extensively studied for its anticancer effects. It exhibits significant cytotoxicity against various cancer cell lines, including breast, prostate, and colorectal cancers.

Clinical Trials

A systematic review of clinical trials highlighted the potential of this compound as a treatment option in oncology. However, some trials reported limited efficacy when used alone, suggesting that it may be more effective in combination with other therapies .

Antifertility Applications

Historically, this compound was investigated as an antifertility agent. Its effects on reproductive health have been documented in both male and female models.

Effects on Male Fertility

- This compound has been shown to suppress spermatogenesis effectively. In studies involving rats, administration led to reduced sperm motility and concentration, resulting in temporary infertility .

- The compound affects hormonal levels by decreasing progesterone secretion in females and altering testosterone levels in males.

Effects on Female Fertility

- In female rats, high doses of this compound blocked pregnancy by inhibiting implantation and reducing serum progesterone levels . This mechanism was linked to its ability to interfere with embryo-maternal interactions.

Antiviral and Antiparasitic Activity

This compound exhibits antiviral properties against several viruses, including HIV and herpes simplex virus. It has also shown promise against parasitic infections such as Chagas disease.

Antiviral Mechanism

- The compound disrupts viral replication processes, which may involve the inhibition of specific viral enzymes or cellular pathways critical for viral life cycles .

Antiparasitic Studies

- Research indicates that this compound can inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have demonstrated effective concentrations that lead to significant reductions in parasite viability .

Immunomodulatory Effects

This compound has been identified as a potential immunosuppressive agent due to its ability to modulate immune responses.

Data Summary

Case Studies

- Breast Cancer Treatment : A study demonstrated that this compound significantly inhibited tumor growth in breast cancer models by inducing apoptosis through mitochondrial pathways.

- Chagas Disease : In murine models, this compound combined with other FDA-approved drugs showed enhanced efficacy against Trypanosoma cruzi compared to monotherapy.

- Leukemia Treatment : Research indicated that this compound sensitized leukemia stem cells to chemotherapy agents, suggesting its potential role in improving treatment outcomes for leukemia patients.

Wirkmechanismus

Gossypol acetic acid exerts its effects through multiple mechanisms :

Apoptosis Induction: It inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells.

Cell Cycle Regulation: It targets kinases involved in cell cycle regulation, thereby inhibiting cell proliferation.

Antimicrobial Activity: It disrupts microbial cell division by affecting polymerization processes.

Vergleich Mit ähnlichen Verbindungen

Gossypol acetic acid is unique due to its dual mechanism of action and broad spectrum of biological activities . Similar compounds include:

(−)-Gossypol: Exhibits greater potency in biological evaluations compared to racemic gossypol.

6,6′-Dimethoxygossypol: A derivative with modified functional groups, showing distinct biological activities.

Biologische Aktivität

Gossypol acetic acid (GAA) is a polyphenolic compound derived from the cotton plant (Gossypium spp.) that has gained attention for its diverse biological activities. This article explores the biological activity of GAA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Overview of this compound

GAA is a derivative of gossypol, a natural compound known for its various pharmacological properties, including antimicrobial, antitumor, and antioxidant activities. Research has demonstrated that GAA exhibits significant biological effects through multiple mechanisms, making it a candidate for therapeutic applications in various diseases.

2.1 Antioxidant Activity

GAA has been shown to inhibit oxidative stress-induced cell death, particularly in retinal pigment epithelial (RPE) cells. It promotes the expression of Sestrin2 (SESN2) , which mediates its antioxidative effects by reducing reactive oxygen species (ROS) accumulation. This mechanism is crucial in preventing necrosis in RPE cells under oxidative stress conditions, suggesting potential applications in age-related macular degeneration (AMD) .

2.2 Antimicrobial Properties

Recent studies indicate that GAA possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell division by interfering with the FtsZ protein , which is essential for bacterial cytokinesis. GAA enhances FtsZ polymerization and inhibits its GTPase activity, leading to bacterial growth inhibition .

2.3 Antitumor Activity

GAA has been investigated for its antitumor properties, particularly in breast cancer treatment. Clinical trials have shown that it can induce apoptosis in cancer cells while sparing normal cells, primarily due to its selective targeting of high Bcl-2 and Bcl-X_L expressing tumor cells .

3.1 Retinal Protection in AMD

In a study focused on AMD, GAA was identified as a potent inhibitor of oxidative stress-induced RPE cell death. The study highlighted the role of the FoxO3 transcription factor in mediating the protective effects of GAA through SESN2 upregulation . This finding suggests that GAA may be beneficial in developing therapies for retinal diseases characterized by oxidative stress.

3.2 Antimicrobial Efficacy

In vitro assays demonstrated that GAA effectively inhibited the growth of Staphylococcus aureus (both MSSA and MRSA) and other pathogens when combined with agents that permeabilize bacterial membranes . This characteristic positions GAA as a promising candidate for developing new antimicrobial therapies amidst rising antibiotic resistance.

4. Comparative Data on Biological Activities

The following table summarizes key biological activities of GAA compared to other gossypol derivatives:

| Activity Type | This compound | Gossypol | Other Derivatives |

|---|---|---|---|

| Antioxidant | Strong | Moderate | Variable |

| Antimicrobial | Effective | Limited | Varies |

| Antitumor | High | Moderate | Low |

| Cytotoxicity | Low | Moderate | High |

5. Future Directions

The multifaceted biological activities of GAA warrant further investigation into its therapeutic potential across various fields such as oncology, ophthalmology, and infectious diseases. Future research should focus on optimizing its pharmacological profiles through chemical modifications to enhance efficacy while minimizing cytotoxic effects.

Eigenschaften

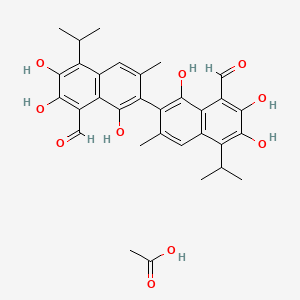

IUPAC Name |

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOHNDKHQHVLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921593 | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |

| Record name | Gossypol acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid clathrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gossypol-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPOL ACETIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.